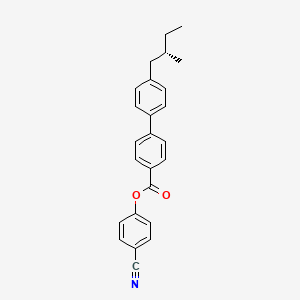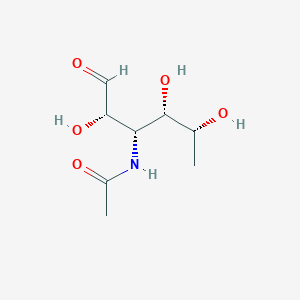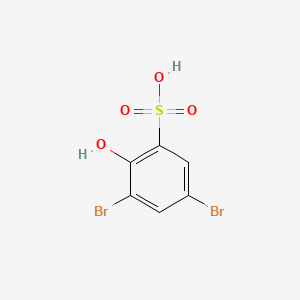
3,5-Dibromo-2-hydroxybenzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-2-hydroxybenzenesulfonic acid is an organic compound with the molecular formula C6H3Br2O4S. It is characterized by the presence of two bromine atoms and a hydroxyl group attached to a benzene ring, which is also sulfonated. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-2-hydroxybenzenesulfonic acid typically involves the bromination of 2-hydroxybenzenesulfonic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques. The process involves the continuous addition of bromine to a reaction mixture containing 2-hydroxybenzenesulfonic acid, with careful monitoring of reaction parameters to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-2-hydroxybenzenesulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of 3,5-dibromo-2-hydroxybenzenesulfonic acid can yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce corresponding bromoalcohols or other reduced forms.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
3,5-Dibromo-2-hydroxybenzenesulfonic acid finds applications in several scientific fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
3,5-Dibromo-2-hydroxybenzenesulfonic acid is similar to other halogenated benzenesulfonic acids, such as 3,5-dichloro-2-hydroxybenzenesulfonic acid and 3,5-dibromo-4-hydroxybenzenesulfonic acid. These compounds share structural similarities but differ in their halogenation patterns and positions, leading to variations in their chemical properties and reactivity.
Comparison with Similar Compounds
3,5-Dichloro-2-hydroxybenzenulfonic acid
3,5-Dibromo-4-hydroxybenzenesulfonic acid
3,5-Dichloro-4-hydroxybenzenesulfonic acid
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
94159-37-2 |
|---|---|
Molecular Formula |
C6H4Br2O4S |
Molecular Weight |
331.97 g/mol |
IUPAC Name |
3,5-dibromo-2-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C6H4Br2O4S/c7-3-1-4(8)6(9)5(2-3)13(10,11)12/h1-2,9H,(H,10,11,12) |
InChI Key |
FFWRVGFHKDCZQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


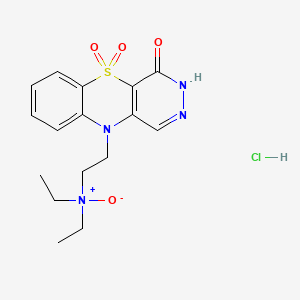

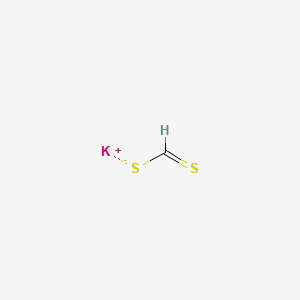
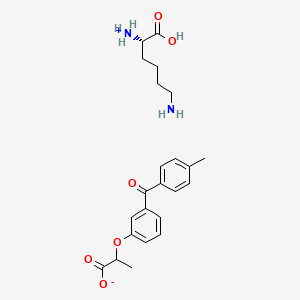
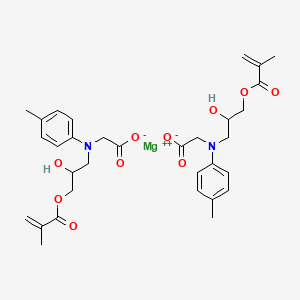

![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide)](/img/structure/B15184735.png)
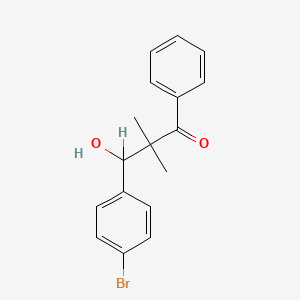
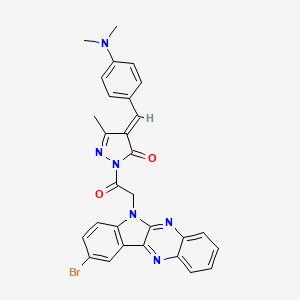
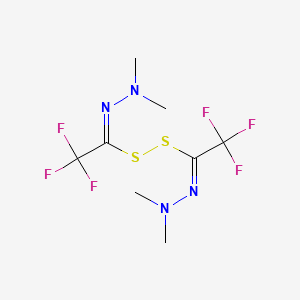
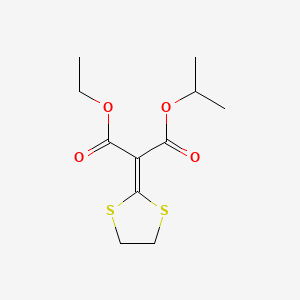
![barium(2+);5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B15184771.png)
